2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
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Overview
Description
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is a complex organic compound known for its distinctive chemical structure and properties. It is often used in various industrial applications, particularly as a dye and colorant. The compound is characterized by the presence of azo and nitro groups, which contribute to its vibrant color and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 4-aminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Widely used as a dye in textiles and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Disperse Brown 1: Another azo dye with similar applications in the textile industry.
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol diacetate: A derivative with modified properties for specific industrial uses.
Uniqueness
2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in various applications .
Properties
CAS No. |
63467-07-2 |
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Molecular Formula |
C16H16Cl2N4O4 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
InChI Key |
QODYUYUFBSECEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |
Origin of Product |
United States |
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